2-Phenylpent-4-enoic acid
CAS No.: 1575-70-8
Cat. No.: VC1966279
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1575-70-8 |
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Molecular Formula | C11H12O2 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 2-phenylpent-4-enoic acid |
Standard InChI | InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13) |
Standard InChI Key | IQZLXJUYCRPXRG-UHFFFAOYSA-N |
SMILES | C=CCC(C1=CC=CC=C1)C(=O)O |
Canonical SMILES | C=CCC(C1=CC=CC=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Phenylpent-4-enoic acid consists of a phenyl group (C₆H₅-) attached to a pent-4-enoic acid chain, which contains a double bond between the fourth and fifth carbon atoms. The carboxylic acid group and phenyl ring are both connected to the second carbon of the pentene chain, creating a chiral center at this position unless specifically synthesized as a racemic mixture .
The molecular structure can be represented as:
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Molecular Formula: C₁₁H₁₂O₂
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Structural Features: Phenyl group at C-2 position of pent-4-enoic acid
Chemical Identifiers
Table 1: Chemical Identifiers of 2-Phenylpent-4-enoic acid
Identifier Type | Value |
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CAS Number | 94086-47-2, 1575-70-8 |
Molecular Formula | C₁₁H₁₂O₂ |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 2-phenylpent-4-enoic acid |
InChI | InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13) |
InChIKey | IQZLXJUYCRPXRG-UHFFFAOYSA-N |
SMILES | C=CCC(C1=CC=CC=C1)C(=O)O |
PubChem CID | 101104 |
Physical Properties
The compound exhibits specific physical characteristics that are important for handling and application considerations:
Table 2: Physical Properties of 2-Phenylpent-4-enoic acid
Property | Value |
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Physical State | Powder |
Boiling Point | 288.7 °C at 760 mmHg |
Density | 1.086 g/cm³ |
Flash Point | 185.8±13.9 °C |
Index of Refraction | 1.541 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
LogP | 2.66 |
Synonyms and Nomenclature
2-Phenylpent-4-enoic acid is known by several alternative names in scientific literature and commercial contexts:
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α-2-Propen-1-ylbenzeneacetic acid
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Benzeneacetic acid, α-2-propenyl-
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Benzeneacetic acid, α-2-propen-1-yl-
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4-Pentenoic acid, 2-phenyl-
Synthetic Applications and Chemical Reactivity
Role in Organic Synthesis
2-Phenylpent-4-enoic acid serves as a valuable building block in organic synthesis due to its functional group diversity, which allows for various transformations:
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The terminal alkene enables olefin metathesis reactions, as demonstrated in peptide cyclization reactions using Grubbs' catalyst .
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The carboxylic acid moiety allows for various derivatizations, including amide formation, esterification, and decarboxylative reactions .
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The benzylic position offers sites for functionalization through radical or anionic chemistry .
Research Applications
Recent literature highlights several applications of 2-phenylpent-4-enoic acid and its derivatives:
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Catalytic Asymmetric Transformations: The compound has been utilized in photoinduced copper-catalyzed asymmetric decarboxylative alkynylation reactions, which provide a flexible platform for the construction of chiral C(sp³)-C(sp) bonds .
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Peptide Chemistry: 2-Phenylpent-4-enoic acid derivatives have been incorporated into peptide structures, particularly in the synthesis of constrained cyclic peptides through ring-closing metathesis (RCM) reactions .
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Dianion Generation: Research has shown that the compound can undergo efficient generation of lithium carboxylic acid enediolates using lithium amides prepared from thienyllithium or butyllithium with various amines, enabling novel transformations .
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Heterocycle Synthesis: The compound serves as a precursor in the synthesis of various heterocyclic compounds, including butyrolactones through intramolecular cyclization reactions .
Future Research Directions
The unique structure and reactivity profile of 2-phenylpent-4-enoic acid suggest several promising avenues for future research:
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Stereoselective Synthesis: Development of improved methods for the stereoselective synthesis of 2-phenylpent-4-enoic acid and derivatives, particularly focusing on enantioselective approaches .
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Catalyst Development: Exploration of novel catalytic systems for transformations involving 2-phenylpent-4-enoic acid, particularly in asymmetric reactions .
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Medicinal Chemistry Applications: Investigation of 2-phenylpent-4-enoic acid derivatives as potential building blocks for drug discovery, especially in the development of peptidomimetic compounds .
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Green Chemistry Approaches: Development of more environmentally friendly synthetic routes to 2-phenylpent-4-enoic acid and its derivatives, focusing on reduced waste and energy consumption.
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